molecular formula C12H10FNO2 B13647260 Ethyl 5-fluoroisoquinoline-3-carboxylate

Ethyl 5-fluoroisoquinoline-3-carboxylate

Cat. No.: B13647260
M. Wt: 219.21 g/mol
InChI Key: MPWUFXKKHQVFMP-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroisoquinoline-3-carboxylate is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the molecule enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoroisoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with fluorinating agents One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with an aldehyde or ketone in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: The fluorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Ethyl 5-fluoroisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory effects on biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloroisoquinoline-3-carboxylate
  • Ethyl 5-bromoisoquinoline-3-carboxylate
  • Ethyl 5-iodoisoquinoline-3-carboxylate

Uniqueness

Ethyl 5-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications compared to its halogenated counterparts.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 5-fluoroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3

InChI Key

MPWUFXKKHQVFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)F

Origin of Product

United States

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